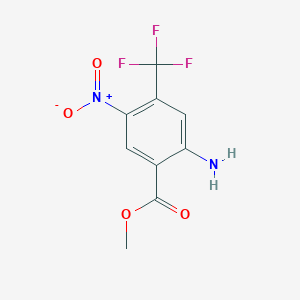

Methyl 2-amino-5-nitro-4-(trifluoromethyl)benzoate

Descripción general

Descripción

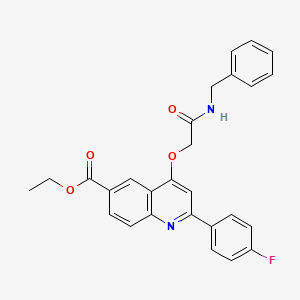

“Methyl 2-amino-5-nitro-4-(trifluoromethyl)benzoate” is a chemical compound with the CAS Number: 875155-19-4 . It has a molecular weight of 264.16 . It is also known by its IUPAC name, this compound .

Synthesis Analysis

The synthesis of “this compound” involves the use of 40% sulfuric acid methanol solution . The reaction is carried out at reflux for 24 hours . The product is then washed with dichloromethane and saturated sodium bicarbonate, and the organic phase is evaporated to yield the product .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7F3N2O4/c1-18-8(15)4-2-7(14(16)17)5(3-6(4)13)9(10,11)12/h2-3H,13H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound has a boiling point of 272°C and a density of 1.442 . It is slightly soluble in acetonitrile, chloroform, and DMSO . It appears as an oil and is colorless to light yellow . It should be stored at 2-8°C and protected from light .Aplicaciones Científicas De Investigación

Photopolymerization Enhancers

- A study introduces a compound with nitroxide-mediated photopolymerization capabilities, indicating potential use in developing new materials with specific light-induced properties. This process is crucial for creating polymers with unique structural and functional attributes, suitable for advanced material science applications (Guillaneuf et al., 2010).

Molecular Electronics

- Research into molecular electronics has utilized molecules with nitroamine redox centers, demonstrating significant on-off ratios and negative differential resistance. Such findings are pivotal for the development of molecular-scale electronic devices, which could revolutionize electronic circuitry and data storage technologies (Chen et al., 1999).

Organic Synthesis and Catalysis

- A novel Friedel–Crafts acylation method using methyl benzoate under superacidic conditions showcases the synthetic versatility of benzoate derivatives. This method's ability to yield benzophenone derivatives efficiently is vital for creating complex organic molecules, which have applications in pharmaceuticals, agrochemicals, and material science (Hwang et al., 2000).

Photophysics and Photochemistry

- A study on the encapsulation effects of cyclodextrin nanocages on the photophysical behaviors of an anesthetic analogue demonstrates the impact of microenvironment changes on molecular properties. This research is crucial for understanding how molecular confinement can influence drug delivery systems, photochemical reactions, and the development of photodynamic therapies (Tormo et al., 2005).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

methyl 2-amino-5-nitro-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O4/c1-18-8(15)4-2-7(14(16)17)5(3-6(4)13)9(10,11)12/h2-3H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFUHFOLSYLYNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1N)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-[8-[(4-methoxyanilino)methyl]-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2821295.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2821307.png)

![2-Chloro-N-[3-(oxan-2-yl)prop-2-ynyl]acetamide](/img/structure/B2821308.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2821310.png)

![6-fluoro-N-[(2S)-3-hydroxy-1-(4-methylazepan-1-yl)-1-oxopropan-2-yl]pyridine-2-carboxamide](/img/structure/B2821312.png)

![2-[2-(3-Chlorophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2821313.png)

![5-((3,5-Dimethylpiperidin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2821315.png)